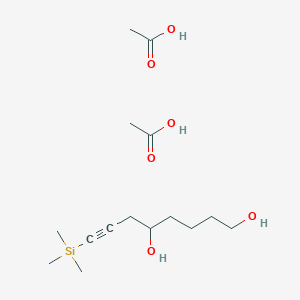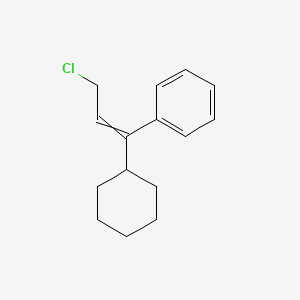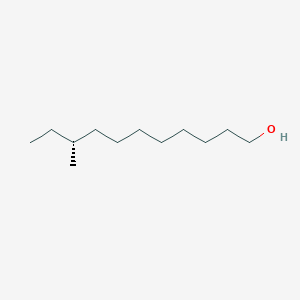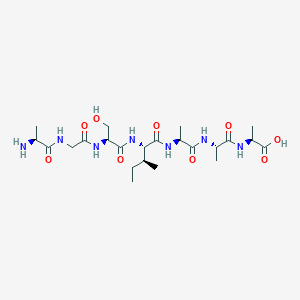
Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol is a specialized organosilicon compound. It is known for its unique structure, which includes both acetic acid and trimethylsilyl groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-trimethylsilyloct-7-yne-1,5-diol typically involves the reaction of 8-trimethylsilyloct-7-yne-1,5-diol with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and isolation, to obtain the final product. Advanced techniques like chromatography and distillation are commonly used in the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Acetic acid;8-trimethylsilyloct-7-yne-1,5-diol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of acetic acid;8-trimethylsilyloct-7-yne-1,5-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity. The trimethylsilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetic acid;8-trimethylsilyloct-7-yne-1,5-diol include other organosilicon compounds with trimethylsilyl groups, such as:
- Trimethylsilylacetylene
- Trimethylsilylpropyne
- Trimethylsilylbutyne
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of acetic acid and trimethylsilyl groups, which imparts distinctive chemical properties and reactivity. This makes it particularly useful in specific applications where both functionalities are required .
Propiedades
Número CAS |
645615-12-9 |
|---|---|
Fórmula molecular |
C15H30O6Si |
Peso molecular |
334.48 g/mol |
Nombre IUPAC |
acetic acid;8-trimethylsilyloct-7-yne-1,5-diol |
InChI |
InChI=1S/C11H22O2Si.2C2H4O2/c1-14(2,3)10-6-8-11(13)7-4-5-9-12;2*1-2(3)4/h11-13H,4-5,7-9H2,1-3H3;2*1H3,(H,3,4) |
Clave InChI |
ALQCKPWMEWBBNT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C[Si](C)(C)C#CCC(CCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[2-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12608707.png)
![Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane](/img/structure/B12608712.png)

![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane](/img/structure/B12608723.png)
![N-[2-(1-Oxopropan-2-yl)phenyl]acetamide](/img/structure/B12608726.png)

![Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12608747.png)


![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
propanedinitrile](/img/structure/B12608783.png)
![5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline](/img/structure/B12608786.png)
![1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-](/img/structure/B12608797.png)
![6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12608801.png)
